
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine (2-Cl-4-ClMe-6-TFP) is an organic compound that is widely used in a variety of scientific research applications. Its unique chemical structure and properties make it a valuable resource for scientists and researchers.
Scientific Research Applications
Synthesis and Structural Studies
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of complex organic compounds due to its reactive sites, which facilitate various chemical transformations. It is utilized in the preparation of triarylpyridine derivatives, which exhibit a broad spectrum of biological and pharmaceutical properties. These derivatives are explored for their potential in photodynamic cell-specific cancer therapy and possess pesticidal, fungicidal, and herbicidal properties (Maleki, 2015). Additionally, its modification led to the development of the first pincer (Se,N,Se) ligand, demonstrating the compound's utility in creating complex ligand structures for catalysis and material science applications (Das et al., 2009).
Antimicrobial Activities and DNA Interaction
Research into the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine highlights its potential in biomedical applications. Spectroscopic and structural investigations have provided insights into its mechanism of action and interaction with biological molecules. This research contributes to understanding the molecular basis of its antimicrobial effects and its potential utility in developing new therapeutic agents (Evecen et al., 2017).
Catalysis and Chemical Reactions
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine is instrumental in catalytic processes, facilitating the development of new methodologies for chemical synthesis. Its involvement in the synthesis of palladium(II) complexes and their application in the Heck reaction demonstrates the compound's role in enhancing the efficiency of catalytic processes. This research not only broadens the scope of its applications but also provides a foundation for future innovations in catalysis (Prakash et al., 2012).
Material Science and Photophysics
The compound's utility extends to material science, where it contributes to the development of new materials with unique properties. Studies on copolymers incorporating 2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine fragments reveal its impact on the photophysical properties of these materials, suggesting potential applications in optoelectronics and light-emitting devices (Barashkov et al., 1997).
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOGYALNLXSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



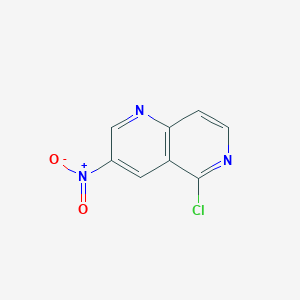
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)

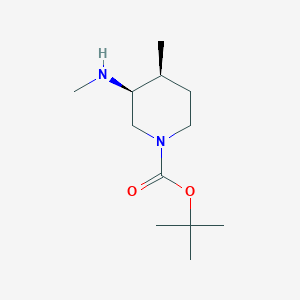
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
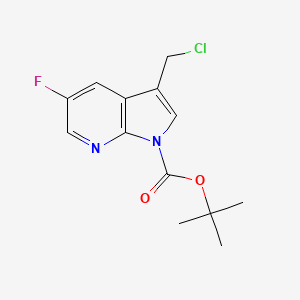
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)

![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)
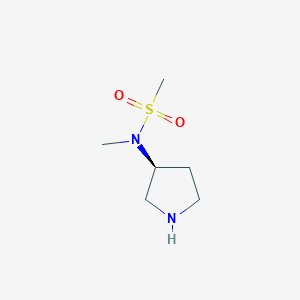
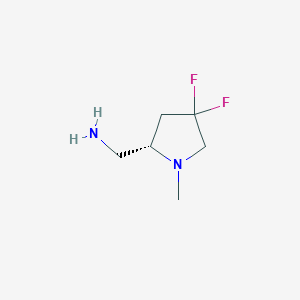
![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)